2-(3-Butyl-2-iminobenzimidazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Butyl-2-iminobenzimidazol-1-yl)ethanol is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Butyl-2-iminobenzimidazol-1-yl)ethanol typically involves the condensation of ortho-phenylenediamine with a suitable aldehyde or ketone, followed by further functionalization to introduce the butyl and ethanol groups. Common reagents used in these reactions include sodium metabisulfite as an oxidizing agent and various solvents under mild conditions .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for higher yields and efficiency. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Butyl-2-iminobenzimidazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield aldehydes or carboxylic acids, while reduction of the imine group can produce amines .
Scientific Research Applications
2-(3-Butyl-2-iminobenzimidazol-1-yl)ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-Butyl-2-iminobenzimidazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The imine group can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The ethanol moiety may also contribute to its solubility and bioavailability, enhancing its overall effectiveness .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
2-Aminobenzimidazole: Used in acid/base catalysis and as a substitute for guanidinium groups in receptor molecules.
2-Substituted Benzimidazoles: Various derivatives with different substituents that exhibit a range of biological activities.
Uniqueness
2-(3-Butyl-2-iminobenzimidazol-1-yl)ethanol is unique due to its specific functional groups, which may confer distinct properties and applications compared to other benzimidazole derivatives. The presence of the butyl group and ethanol moiety may enhance its solubility, bioavailability, and overall effectiveness in various applications .
Properties
CAS No. |
292639-50-0 |
---|---|
Molecular Formula |
C13H19N3O |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-(3-butyl-2-iminobenzimidazol-1-yl)ethanol |
InChI |
InChI=1S/C13H19N3O/c1-2-3-8-15-11-6-4-5-7-12(11)16(9-10-17)13(15)14/h4-7,14,17H,2-3,8-10H2,1H3 |
InChI Key |
VPFNMWMZZWRKIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N(C1=N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.